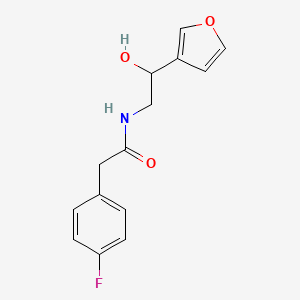
(((4-(3-(Trifluoromethyl)phenoxy)phenyl)amino)methylene)methane-1,1-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(((4-(3-(Trifluoromethyl)phenoxy)phenyl)amino)methylene)methane-1,1-dicarbonitrile is an organic compound featuring a trifluoromethyl group attached to a phenoxyphenyl moiety, connected via an aminomethylene linker to a methane-1,1-dicarbonitrile unit
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (((4-(3-(Trifluoromethyl)phenoxy)phenyl)amino)methylene)methane-1,1-dicarbonitrile typically involves:
Nucleophilic aromatic substitution (S_NAr): : Starting from 3-(Trifluoromethyl)phenol and 4-chloroaniline, where 4-chloroaniline undergoes S_NAr with 3-(Trifluoromethyl)phenol to form 4-(3-(Trifluoromethyl)phenoxy)phenylamine.
Formylation: : The amino group of 4-(3-(Trifluoromethyl)phenoxy)phenylamine is then formylated using formaldehyde or formic acid derivatives to introduce the aminomethylene linkage.
Nitrile Formation: : Finally, the compound undergoes a reaction with dicyanomethane to form the methylene methane-1,1-dicarbonitrile group, completing the structure.
Industrial Production Methods: While specific industrial methods for large-scale production of this compound are proprietary, they likely optimize yield and purity through continuous-flow processes, improved catalyst systems, and efficient separation techniques such as chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions: The compound can undergo various types of chemical reactions due to its functional groups:
Oxidation: : The phenoxy and phenyl groups can be targets for oxidation reactions.
Reduction: : Reduction can occur at the nitrile groups to form amines.
Substitution: : Electrophilic aromatic substitution (EAS) can occur on the phenyl rings.
Oxidizing Agents: : Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃).
Reducing Agents: : Lithium aluminium hydride (LiAlH₄), Hydrogen gas (H₂) with a palladium catalyst.
Substitution Reagents: : Halogen sources (Br₂, Cl₂), nitrating agents (HNO₃/H₂SO₄).
Oxidation: : Phenoxyphenyl derivatives with ketone or carboxylic acid functionalities.
Reduction: : Aminomethylene derivatives where nitrile groups are reduced to primary amines.
Substitution: : Halogenated or nitrated aromatic derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, facilitating the construction of more complex molecules.
Biology and Medicine: Due to its trifluoromethyl and nitrile functionalities, the compound shows potential as a pharmacophore in medicinal chemistry, targeting enzyme active sites or protein binding pockets for therapeutic purposes.
Industry: The compound can be utilized in the development of advanced materials, such as polymers or coatings, providing properties like chemical resistance and thermal stability.
Mechanism of Action
Molecular Targets and Pathways: In medicinal applications, (((4-(3-(Trifluoromethyl)phenoxy)phenyl)amino)methylene)methane-1,1-dicarbonitrile might interact with various biomolecules:
Enzyme Inhibition: : Binding to active sites of enzymes, altering their activity.
Receptor Modulation: : Interaction with cellular receptors, affecting signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds:
4-(3-(Trifluoromethyl)phenoxy)phenylamine
Methane-1,1-dicarbonitrile
Trifluoromethylbenzene derivatives
Uniqueness: This compound's combination of trifluoromethyl, phenoxyphenyl, aminomethylene, and dicarbonitrile groups provides a unique reactivity profile, setting it apart from other similar compounds
Properties
IUPAC Name |
2-[[4-[3-(trifluoromethyl)phenoxy]anilino]methylidene]propanedinitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3N3O/c18-17(19,20)13-2-1-3-16(8-13)24-15-6-4-14(5-7-15)23-11-12(9-21)10-22/h1-8,11,23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUBVPGSODHYCFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=CC=C(C=C2)NC=C(C#N)C#N)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazin-2-one](/img/structure/B2536534.png)
![3-(2-ethoxyethyl)-9-(3-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2536535.png)


![2-(3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2536542.png)

![7-(2,4-dichlorophenyl)-2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2536544.png)



![2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}piperidin-4-yl)oxy]-5-methylpyrimidine](/img/structure/B2536553.png)
![3-Allyl-2-mercapto-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2536554.png)
